N-cyclopropyl-1-[(2,4-dihydroxy-6-methylpyrimidin-5-yl)sulfonyl]piperidine-3-carboxamide
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Overview
Description
N-cyclopropyl-1-[(2,4-dihydroxy-6-methylpyrimidin-5-yl)sulfonyl]piperidine-3-carboxamide is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a piperidine ring, a sulfonyl group, and a pyrimidine moiety, which contribute to its unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-cyclopropyl-1-[(2,4-dihydroxy-6-methylpyrimidin-5-yl)sulfonyl]piperidine-3-carboxamide involves multiple steps, starting from readily available starting materials. The key steps typically include:
Formation of the piperidine ring: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the sulfonyl group: Sulfonylation reactions using sulfonyl chlorides or sulfonic acids in the presence of a base.
Attachment of the pyrimidine moiety: This step often involves nucleophilic substitution reactions where the pyrimidine derivative is introduced.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to scale up the production process efficiently.
Chemical Reactions Analysis
Types of Reactions
N-cyclopropyl-1-[(2,4-dihydroxy-6-methylpyrimidin-5-yl)sulfonyl]piperidine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the sulfonyl or pyrimidine moieties.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to the formation of amines or alcohols.
Scientific Research Applications
N-cyclopropyl-1-[(2,4-dihydroxy-6-methylpyrimidin-5-yl)sulfonyl]piperidine-3-carboxamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor ligand.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of N-cyclopropyl-1-[(2,4-dihydroxy-6-methylpyrimidin-5-yl)sulfonyl]piperidine-3-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to downstream effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
N-cyclopropyl-2,4,6-triamino-1,3,5-triazine: Known for its use as an insect growth regulator.
1-(2,4-dihydroxy-6-methylpyrimidin-5-yl)sulfonyl-N-(2-hydroxyphenyl)piperidine-3-carboxamide: A related compound with similar structural features.
Uniqueness
N-cyclopropyl-1-[(2,4-dihydroxy-6-methylpyrimidin-5-yl)sulfonyl]piperidine-3-carboxamide stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and potential biological activity. Its specific structure allows for targeted interactions with molecular targets, making it a valuable compound for research and development.
Properties
Molecular Formula |
C14H20N4O5S |
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Molecular Weight |
356.40 g/mol |
IUPAC Name |
N-cyclopropyl-1-[(6-methyl-2,4-dioxo-1H-pyrimidin-5-yl)sulfonyl]piperidine-3-carboxamide |
InChI |
InChI=1S/C14H20N4O5S/c1-8-11(13(20)17-14(21)15-8)24(22,23)18-6-2-3-9(7-18)12(19)16-10-4-5-10/h9-10H,2-7H2,1H3,(H,16,19)(H2,15,17,20,21) |
InChI Key |
WCWKXYBGVSANLT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=O)NC(=O)N1)S(=O)(=O)N2CCCC(C2)C(=O)NC3CC3 |
Origin of Product |
United States |
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